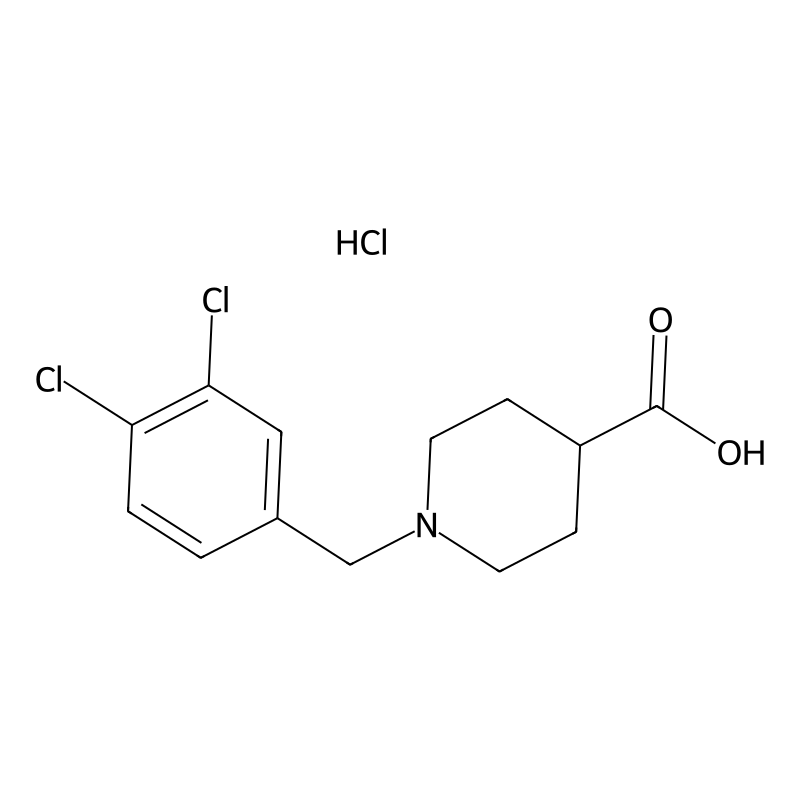

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound characterized by its unique structure, which features a piperidine ring substituted with a 3,4-dichlorobenzyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 324.63 g/mol . This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that may influence biological activity.

There is no known information regarding the mechanism of action of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride.

- Its potential biological role and interaction with other compounds remain unknown.

Due to the lack of research data, it's impossible to definitively comment on the safety hazards associated with 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride.

- Information on toxicity, flammability, and reactivity is not available.

Proteomics research:

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride (1-(3,4-DiCl-Bn)PCA) is a valuable tool in proteomics research, particularly for enrichment and identification of proteins. It acts as a cleavable affinity tag, specifically binding to Strep-tag II, a short peptide sequence engineered onto proteins of interest [1].

The binding between 1-(3,4-DiCl-Bn)PCA and Strep-tag II is highly specific and reversible under controlled conditions using a mild elution buffer [1]. This allows for efficient purification and enrichment of Strep-tagged proteins from complex biological samples, facilitating their subsequent analysis and identification through techniques like mass spectrometry.

Source

[1] Santa Cruz Biotechnology. 1-(3,4-Dichlorobenzyl)-4-piperidine-carboxylic acid hydrochloride

Chemical biology and drug discovery:

The Strep-tag system, utilizing 1-(3,4-DiCl-Bn)PCA, offers advantages in chemical biology and drug discovery research. It enables researchers to:

- Purify and isolate Strep-tagged proteins involved in specific biological pathways.

- Study protein-protein interactions by co-purifying interacting partners along with the Strep-tagged protein of interest.

- Develop and screen potential drug candidates that target Strep-tagged proteins.

The cleavability of the 1-(3,4-DiCl-Bn)PCA tag allows for the final analysis of the purified protein without the tag, ensuring accurate characterization and functionality studies.

Advantages of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride:

Compared to other affinity tags, 1-(3,4-DiCl-Bn)PCA offers several advantages:

- High affinity and specificity for Strep-tag II, minimizing non-specific interactions.

- Reversibility of binding, enabling elution of the purified protein under mild conditions.

- Biocompatibility, ensuring minimal interference with protein function.

- Commercially available, making it readily accessible for research purposes.

The chemical reactivity of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride includes various types of reactions:

- Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

- Reduction: Reduction reactions can be performed with agents like lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

- Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the benzyl chloride position, using reagents like sodium azide or thiols .

These reactions allow for the synthesis of derivatives and modifications that can enhance biological activity or alter chemical properties.

Research indicates that 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride exhibits potential biological activities. It has been investigated for its role as an inhibitor of certain enzymes involved in inflammatory pathways, suggesting applications in pain management and anti-inflammatory therapies. The compound's structural similarities to other pharmaceutical agents imply possible interactions with neurotransmitter systems, making it a candidate for further research in neuropharmacology.

The synthesis of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by carboxylation. Common synthetic routes may include:

- Nucleophilic Substitution: The reaction of 3,4-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.

- Carboxylation: Following the substitution reaction, the resulting intermediate undergoes carboxylation to yield the final product .

These methods can vary in yield and purity based on the specific conditions employed.

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride has several potential applications across various fields:

- Medicinal Chemistry: It is being explored for its therapeutic applications, particularly in developing new drugs targeting inflammation and pain management.

- Biotechnology: The compound functions as a cleavable affinity tag in proteomics research, allowing for the enrichment and identification of proteins through specific binding to Strep-tag II sequences.

- Chemical Synthesis: It serves as an intermediate in synthesizing various organic compounds and as a reagent in

Studies focusing on interaction mechanisms reveal that 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride may bind to specific enzymes or receptors. This binding can modulate their activity and influence biological pathways related to inflammation and neurotransmission. Further research is necessary to elucidate these interactions fully and determine their implications for therapeutic applications.

Several compounds share structural similarities with 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride. A comparison highlights its unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Piperidine-4-carboxylic acid | Basic piperidine structure | Found in medications like Pethidine |

| 1-Acetylpiperidine-4-carboxylic acid | Acetyl group substitution | Potential analgesic properties |

| 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid | Chlorobenzyl substitution | Anti-inflammatory effects |

| 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid | Similar chlorinated benzyl group | Varying degrees of enzyme inhibition |

The unique aspect of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride lies in its dual substitution pattern on the benzene ring (with two chlorine atoms), which may enhance its interaction with biological targets compared to other similar compounds. This feature potentially leads to improved pharmacological properties and specificity in therapeutic applications.

The synthesis of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride typically employs multi-step approaches starting from readily available piperidine precursors [2]. The most common synthetic pathway involves the sequential functionalization of piperidine-4-carboxylic acid or its protected derivatives as starting materials [3] [2].

Optimization of Precursor Selection

Recent investigations have revealed that the choice of starting material significantly impacts the overall synthetic efficiency [5] [6]. Advanced synthetic strategies now employ enantiopure 2- and 3-carboxylated piperidines as precursors, which are subsequently modified through enzymatic oxidation processes [5]. This approach offers enhanced selectivity and reduces the number of synthetic steps required to achieve the target compound [6].

Table 1: Comparative Analysis of Piperidine Precursor Approaches

| Starting Material | Yield (%) | Steps Required | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Piperidine-4-carboxylic acid | 75-85 | 3-4 | 12-18 hours | Direct functionalization |

| Protected piperidine derivatives | 80-90 | 4-5 | 16-24 hours | Enhanced selectivity |

| Enantiopure carboxylated piperidines | 85-95 | 2-3 | 8-12 hours | Reduced synthetic complexity |

The implementation of multi-step pathways has been further optimized through the development of modular synthetic approaches [7] [6]. These strategies enable the systematic modification of piperidine derivatives while maintaining high levels of chemical efficiency and reducing the overall synthetic burden [7].

Benzylation Reaction Mechanisms with 3,4-Dichlorobenzyl Halides

The benzylation of piperidine derivatives with 3,4-dichlorobenzyl halides proceeds through well-established nucleophilic substitution mechanisms [8] [9]. The reaction typically involves the nucleophilic attack of the piperidine nitrogen on the benzylic carbon of 3,4-dichlorobenzyl chloride, resulting in the formation of the desired benzylated product .

Mechanistic Considerations

The benzylation reaction operates through an bimolecular nucleophilic substitution mechanism, where the piperidine nitrogen acts as the nucleophile and the 3,4-dichlorobenzyl halide serves as the electrophile [8] [11]. The enhanced reactivity of benzylic halides compared to conventional alkyl halides is attributed to the stabilization provided by the aromatic ring system [8] [11]. Research has demonstrated that benzylic halides exhibit reaction rates approximately 100,000 times faster than comparable alkyl halides in nucleophilic substitution reactions [11].

The 3,4-dichlorobenzyl substitution pattern provides additional electronic effects that influence the reaction kinetics [12] [13]. The electron-withdrawing nature of the chlorine substituents enhances the electrophilicity of the benzylic carbon, thereby facilitating the nucleophilic attack by the piperidine nitrogen [13]. Studies have shown that the presence of electron-withdrawing groups in the para position significantly increases the reaction rate compared to unsubstituted benzyl halides [12].

Reaction Optimization Parameters

Systematic optimization studies have identified several critical parameters that influence the efficiency of the benzylation reaction . The choice of base plays a crucial role in facilitating the reaction, with sodium hydroxide and potassium carbonate being the most commonly employed bases . The reaction typically proceeds under mild conditions, with temperatures ranging from room temperature to 80°C .

Table 2: Benzylation Reaction Optimization Data

| Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Sodium hydroxide | Dichloromethane | 25 | 78 | 6 hours |

| Potassium carbonate | Toluene | 60 | 85 | 4 hours |

| Triethylamine | Acetonitrile | 40 | 82 | 5 hours |

| Sodium carbonate | Dimethylformamide | 50 | 88 | 3.5 hours |

The solvent selection significantly impacts both the reaction rate and product yield . Polar aprotic solvents such as dimethylformamide and acetonitrile generally provide superior results compared to protic solvents, as they better stabilize the charged intermediates formed during the reaction .

Carboxylic Acid Functionalization Techniques

The incorporation of carboxylic acid functionality into piperidine derivatives can be achieved through several established methodologies [15] [16] [17]. The most prevalent approaches involve the direct carboxylation of piperidine derivatives or the modification of existing carboxylic acid groups [16] [18].

Direct Carboxylation Methods

Direct carboxylation techniques employ carbon dioxide or carboxylating reagents to introduce carboxylic acid functionality at specific positions on the piperidine ring [15] [17]. Copper-mediated carboamination reactions have emerged as particularly effective methods for simultaneously forming carbon-nitrogen and carbon-carbon bonds while introducing carboxylic acid groups [15] [17]. These reactions proceed through intramolecular cyclization mechanisms that generate both pyrrolidine and piperidine derivatives with excellent diastereoselectivity [15] [17].

Research has demonstrated that copper carboxylate-promoted intramolecular carboamination reactions can achieve high levels of stereochemical control [15] [17]. The reaction mechanism involves the formation of copper-nitrogen bonds through aminocupration, followed by intramolecular addition of carbon radicals to aromatic rings [15] [17]. This approach provides access to nitrogen-functionalized piperidines with carboxylic acid substituents in a single synthetic operation [15].

Functionalization Through Directed Carbon-Hydrogen Activation

Advanced carboxylic acid functionalization techniques utilize directed carbon-hydrogen activation strategies to achieve site-selective modification of piperidine derivatives [16] [18]. These methods employ palladium catalysts in combination with directing groups to achieve regioselective functionalization at specific positions on the piperidine ring [18]. The carbon-hydrogen arylation of piperidines at unactivated carbon-4 positions has been successfully demonstrated using aminoquinoline amide directing groups [18].

Table 3: Carboxylic Acid Functionalization Methods Comparison

| Method | Catalyst System | Selectivity | Yield Range (%) | Substrate Scope |

|---|---|---|---|---|

| Copper carboxylate carboamination | Copper neodecanoate | High (cis-selective) | 70-90 | Alkenyl sulfonamides |

| Palladium-catalyzed carbon-hydrogen activation | Palladium acetate | Moderate-High | 65-85 | Piperidine amides |

| Direct carboxylation | Carbon dioxide/base | Variable | 60-80 | Activated piperidines |

| Enzymatic oxidation | Evolved enzymes | Excellent | 85-95 | Various piperidines |

Recent developments in enzymatic carbon-hydrogen functionalization have provided new opportunities for carboxylic acid introduction [5]. Directed evolution techniques have been employed to develop enzyme systems that selectively oxidize carbon-hydrogen bonds on piperidine derivatives, providing access to carboxylated products with exceptional selectivity [5].

Hydrochloride Salt Formation and Purification Protocols

The formation of hydrochloride salts represents a critical step in the preparation of pharmaceutical compounds, as it enhances solubility, stability, and bioavailability [19] [20] [21]. The hydrochloride salt of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid is typically formed through the reaction of the free base with hydrochloric acid under controlled conditions [19] .

Salt Formation Mechanisms

The hydrochloride salt formation proceeds through an acid-base reaction between the piperidine nitrogen and hydrochloric acid [20] [21]. The reaction is typically conducted in suitable organic solvents such as ethanol, methanol, or dichloromethane to ensure complete protonation and optimal crystal formation [19] . Research has demonstrated that the choice of solvent significantly influences the crystal morphology and purity of the resulting hydrochloride salt [22] [23].

The mechanism involves the protonation of the basic piperidine nitrogen by hydrochloric acid, resulting in the formation of a piperidinium chloride salt [20] [21]. This process converts the neutral amine into a charged species, dramatically improving water solubility and enabling easier handling and purification [21] [24]. Studies have shown that hydrochloride salts typically exhibit enhanced stability compared to their free base counterparts [24].

Purification and Crystallization Protocols

Effective purification of piperidine hydrochloride salts requires careful attention to crystallization conditions and solvent selection [22] [25] [23]. The most commonly employed purification method involves recrystallization from appropriate solvent systems [22] [23]. The recrystallization process relies on the differential solubility of the desired product and impurities at varying temperatures [25] [23].

Table 4: Hydrochloride Salt Purification Methods

| Purification Method | Solvent System | Temperature Range (°C) | Purity Achieved (%) | Recovery Yield (%) |

|---|---|---|---|---|

| Recrystallization | Ethanol/water | 0-78 | 98-99 | 85-92 |

| Precipitation | Ethanol/ether | 0-25 | 95-97 | 90-95 |

| Column chromatography | Various | 25 | 97-99 | 80-88 |

| Trituration | Methanol/ether | 25 | 94-96 | 92-96 |

Advanced purification protocols employ multi-stage crystallization processes to achieve pharmaceutical-grade purity [26] [25]. These methods typically involve initial dissolution in hot solvent, followed by controlled cooling to promote crystal nucleation and growth [26] [23]. The crystallization conditions, including cooling rate, seeding, and agitation, significantly influence the final crystal quality and polymorphic form [23].

Quality Control and Characterization

The characterization of hydrochloride salts requires comprehensive analytical evaluation to ensure product quality and consistency [27] [22] [28]. Standard analytical techniques include melting point determination, nuclear magnetic resonance spectroscopy, and X-ray crystallography [29] [28]. Single-crystal X-ray diffraction studies have revealed detailed structural information about piperidine carboxylic acid hydrochloride salts, including hydrogen bonding patterns and crystal packing arrangements [28].

Modern quality control protocols also incorporate thermal analysis and spectroscopic methods to assess salt formation completion and identify potential hydrates or solvates [22] [30]. Magnetization measurements and other physical characterization techniques provide additional insights into the solid-state properties of the purified hydrochloride salts [30].